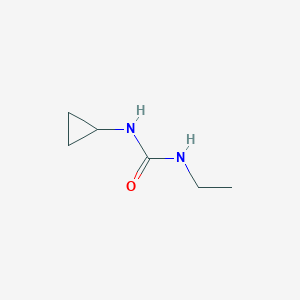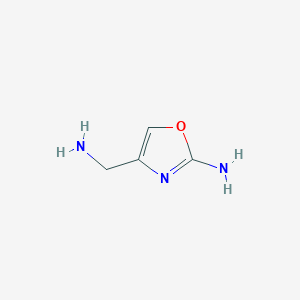
Pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidin-5(4H)-one is a heterocyclic organic compound with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3, and a keto group at position 5. This compound is a derivative of pyrimidine and is known for its significance in various chemical and biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrimidin-5(4H)-one can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of β-ketoesters with guanidine or urea under acidic or basic conditions.
Condensation Reactions: Another approach is the condensation of formamidine with β-dicarbonyl compounds.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrimidin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in nucleic acid analogs and enzyme inhibitors.
Medicine: this compound derivatives are explored for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of Pyrimidin-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, its derivatives can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Pyrimidine: The parent compound of Pyrimidin-5(4H)-one, lacking the keto group.
Dihydropyrimidine: A reduced form of this compound.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar structural features.
Uniqueness: this compound is unique due to its keto group at position 5, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for a variety of chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
220560-87-2 |
|---|---|
Molekularformel |
C4H4N2O |
Molekulargewicht |
96.09 g/mol |
IUPAC-Name |
4H-pyrimidin-5-one |
InChI |
InChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1,3H,2H2 |
InChI-Schlüssel |
BDTRIDKONHOQQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)

![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)




![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)



